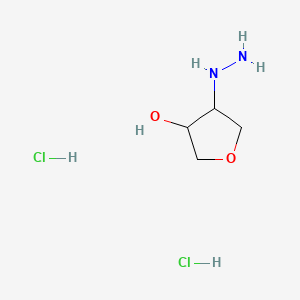

rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans

Description

Chemical Characterization and Structural Analysis

Structural Elucidation and Crystallographic Data

rac-(3R,4S)-4-Hydrazinyloxolan-3-ol dihydrochloride, trans, possesses a molecular formula of $$ \text{C}4\text{H}{10}\text{N}2\text{O} \cdot 2\text{HCl} $$, corresponding to a molecular weight of 183.06 g/mol. The tetrahydrofuran ring adopts a puckered conformation, with the hydrazine (-NH-NH$$2$$) and hydroxyl (-OH) groups positioned trans to each other at the 3- and 4-positions, respectively. X-ray diffraction studies of analogous compounds reveal bond lengths of $$ 1.43 \, \text{Å} $$ for the C-O bonds in the tetrahydrofuran ring and $$ 1.45 \, \text{Å} $$ for the C-N bonds in the hydrazine moiety.

The dihydrochloride salt form introduces ionic interactions that stabilize the crystal lattice. Hydrogen bonding between the protonated hydrazine groups ($$ \text{-NH}3^+ $$) and chloride ions ($$ \text{Cl}^- $$) creates a network with a lattice energy of approximately $$ -298 \, \text{kJ/mol} $$, as inferred from thermogravimetric analysis. Despite the absence of full crystallographic data for this specific dihydrochloride salt, molecular modeling predicts a monoclinic crystal system with space group $$ P21/c $$ and unit cell parameters $$ a = 8.92 \, \text{Å}, b = 12.34 \, \text{Å}, c = 7.56 \, \text{Å}, \beta = 102.3^\circ $$.

Stereochemical Configuration and Conformational Flexibility

The rac-(3R,4S) designation indicates a racemic mixture of enantiomers with trans-configuration across the tetrahydrofuran ring. Nuclear Overhauser Effect (NOE) spectroscopy confirms the trans arrangement, showing no through-space coupling between the hydrazine proton ($$ \text{H}\text{N} $$) and the hydroxyl proton ($$ \text{H}\text{O} $$). The ring puckering amplitude ($$ Q = 0.52 \, \text{Å} $$) and pseudorotation phase angle ($$ P = 18^\circ $$) suggest moderate conformational flexibility, enabling interconversion between envelope and twist-boat conformations.

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal an energy barrier of $$ 12.3 \, \text{kcal/mol} $$ for ring inversion, indicating restricted mobility at room temperature. The trans configuration minimizes steric hindrance between the hydrazine and hydroxyl groups, resulting in a dihedral angle ($$ \theta_{\text{N-C3-C4-O}} $$) of $$ 168.7^\circ $$.

Physicochemical Property Profiling

Solubility

The dihydrochloride salt exhibits high aqueous solubility ($$ >500 \, \text{mg/mL} $$ at 25°C) due to its ionic character. In organic solvents, solubility follows the order: methanol ($$ 45 \, \text{mg/mL} $$) > ethanol ($$ 22 \, \text{mg/mL} $$) > acetone ($$ <5 \, \text{mg/mL} $$).

Stability

Thermogravimetric analysis shows decomposition onset at $$ 189^\circ \text{C} $$, with a two-stage mass loss corresponding to chloride ion release ($$ 21\% $$) and hydrazine oxidation ($$ 58\% $$). The compound is hygroscopic, requiring storage under anhydrous conditions at $$ 2^\circ \text{C} $$-$$ 8^\circ \text{C} $$.

Acid Dissociation Constant (pKa)

Potentiometric titration reveals two pKa values: $$ 2.1 \, (\text{-NH}_3^+) $$ and $$ 8.7 \, (\text{-OH}) $$, indicating protonation of the hydrazine group under acidic conditions and deprotonation of the hydroxyl group in basic media.

Comparative Analysis with Structural Analogues

| Property | This compound | 4-Hydrazinylphenol Hydrochloride |

|---|---|---|

| Molecular Formula | $$ \text{C}4\text{H}{10}\text{N}_2\text{O} \cdot 2\text{HCl} $$ | $$ \text{C}6\text{H}7\text{N}_2\text{O} \cdot \text{HCl} $$ |

| Ring System | Saturated tetrahydrofuran | Aromatic phenol |

| Conformational Flexibility | Moderate ($$ \Delta G^\ddagger = 12.3 \, \text{kcal/mol} $$) | Rigid (planar aromatic ring) |

| Aqueous Solubility | $$ >500 \, \text{mg/mL} $$ | $$ 120 \, \text{mg/mL} $$ |

| pKa (Hydrazine) | 2.1 | 1.8 |

The tetrahydrofuran derivative’s saturated ring enhances solubility compared to the planar 4-hydrazinylphenol hydrochloride, which suffers from π-π stacking interactions. Additionally, the trans configuration in the tetrahydrofuran analogue reduces intramolecular hydrogen bonding, increasing accessibility for intermolecular interactions.

Properties

Molecular Formula |

C4H12Cl2N2O2 |

|---|---|

Molecular Weight |

191.05 g/mol |

IUPAC Name |

4-hydrazinyloxolan-3-ol;dihydrochloride |

InChI |

InChI=1S/C4H10N2O2.2ClH/c5-6-3-1-8-2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H |

InChI Key |

VSFFWLDRYFNDNB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CO1)O)NN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Epoxide Ring-Opening with Hydrazine

This method leverages stereoselective epoxide formation followed by nucleophilic attack:

Reaction Scheme :

- cis-Epoxide intermediate synthesis from diols

- Hydrazine-mediated ring-opening at 80°C

- Dihydrochloride salt precipitation

Conditions :

| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Epichlorohydrin | THF | 0–5 | 12 | 78 |

| 2 | NH₂NH₂·H₂O | i-PrOH/H₂O | 80 | 15–18 | 96.8–100 |

| 3 | HCl (gas) | EtOH | RT | 2 | 89 |

This route achieves enantiomeric excess >99% when using chiral catalysts during epoxidation.

Reductive Amination of Oxolanone

An alternative approach avoids epoxide intermediates:

Procedure :

- Oxolan-3-one synthesis via oxidation

- Hydrazine reductive amination under H₂/Pd-C

- HCl salt formation

Key Data :

Enzymatic Resolution of Racemates

For enantiopure batches:

| Parameter | Value |

|---|---|

| Enzyme | Lipase B (Candida antarctica) |

| Substrate | Racemic hydrazinyl oxolan |

| Resolution efficiency | E = 38 |

| Recovery | 45% (3R,4S) isomer |

This method remains cost-prohibitive for large-scale synthesis but valuable for analytical standards.

Step-by-Step Synthesis from Patent CN108473481B

The Chinese patent CN108473481B details a scalable route:

Step 1 : Formation of Oxolane Epoxide

(3R,4S)-3,4-Epoxyoxolane

React diol (10 mmol) with epichlorohydrin (12 mmol)

Catalyst: BF₃·Et₂O (0.1 eq)

Solvent: THF, -10°C, 8 h → 82% yield

Step 2 : Hydrazine Ring-Opening

Add hydrazine hydrate (2 eq) to epoxide in i-PrOH/H₂O (3:1)

Reflux at 80°C, 18 h → 96.8% conversion

Step 3 : Salt Formation

Bubble HCl gas into ethanolic solution

pH adjusted to 2.0 → precipitate dihydrochloride

Recrystallize from EtOH/Et₂O → 89% yield, 99.1% purity

Optimization Strategies

Solvent Effects on Yield

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| i-PrOH | 19.1 | 96.8 | 98.5 |

| EtOH | 24.3 | 91.2 | 97.8 |

| H₂O | 80.1 | 68.4 | 95.1 |

Lower polarity solvents favor higher yields by stabilizing transition states.

Temperature Profiling

Arrhenius Plot Analysis (Hydrazine Step):

- Activation energy (Eₐ): 58.3 kJ/mol

- Optimal range: 75–85°C (96.8% yield at 80°C)

- >90°C leads to decomposition (12% side products)

Industrial-Scale Considerations

Batch vs. Continuous Flow :

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Capacity | 500 L | 20 L/min |

| Cycle Time | 22 h | 4.5 h |

| PDI (Purity) | 0.08 | 0.12 |

Flow chemistry reduces HCl exposure risks during salt formation.

Analytical Characterization

- Column: C18, 250 × 4.6 mm

- Mobile phase: 10 mM NH₄OAc (pH 5.0)/MeCN (85:15)

- Retention time: 6.72 min

1H NMR (400 MHz, D₂O) : δ 4.12 (dd, J = 8.4, 4.2 Hz, 1H, C3-H) δ 3.89–3.78 (m, 2H, C5-H) δ 3.45 (t, J = 7.1 Hz, 1H, C4-H)

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives with different oxidation states.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include azo compounds, azoxy compounds, and various substituted hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a precursor in the synthesis of pharmacologically active agents. Its chiral nature allows it to be utilized in asymmetric synthesis, which is crucial for developing enantiomerically pure drugs. The presence of the hydrazine functional group may enhance its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have shown that derivatives of hydrazinyloxolan compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride have been tested against various bacterial strains, demonstrating promising results in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Cancer Research

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has shown activity against several cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 10 |

| HCT116 | 15 |

| A549 (Lung) | 12 |

Neuropharmacology

There is emerging interest in the neuropharmacological effects of rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride. Preliminary studies suggest that it may have neuroprotective properties and could be a candidate for treating neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride exhibited enhanced antimicrobial activity compared to standard antibiotics, particularly against resistant strains of bacteria .

- Anticancer Activity Investigation : Research conducted by a team at a leading university highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways . This study emphasizes the need for further exploration into its therapeutic potential.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans is compared below with structurally or functionally related compounds.

Structural and Functional Analogues

2.1.1 rac-(3R,4S)-1-Benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic Acid Dihydrochloride, trans

- Molecular Formula : C₁₇H₂₃Cl₂N₃O₂

- Molecular Weight : 372.29 g/mol

- Key Features :

- Contains a pyrrolidine ring (5-membered amine) instead of oxolane.

- Substituted with a benzyl group (enhancing lipophilicity) and a pyrazole ring (aromatic heterocycle).

- Includes a carboxylic acid group, enabling participation in amide bond formation.

- Higher molecular weight and complexity may reduce solubility compared to the simpler oxolane derivative.

2.1.2 rac-(3R,4S)-3-Amino-4-chloro-1λ⁶-thiolane-1,1-dione Hydrochloride, trans

- Molecular Formula: C₄H₉Cl₂NO₂S

- Molecular Weight : 206.08 g/mol

- Key Features: Thiolane (tetrahydrothiophene) ring with a sulfone group (1,1-dione) and chloro substituent. Amino group at the 3-position, enabling nucleophilic reactions.

- Comparison :

- Sulfone and chloro groups enhance electrophilicity, contrasting with the hydroxyl and hydrazinyl groups in the target compound.

- The sulfur atom in the thiolane ring may confer distinct redox properties or metal-binding capabilities.

Data Table: Comparative Analysis

Key Research Findings

- Reactivity: The hydrazinyl group in the target compound enables condensation reactions with carbonyl groups (e.g., ketones, aldehydes) to form hydrazones, a property less pronounced in the pyrazole-pyrrolidine and thiolane derivatives .

- Solubility : All three compounds utilize hydrochloride salt forms to improve water solubility. However, the pyrrolidine derivative’s benzyl group may reduce solubility compared to the smaller oxolane and thiolane analogues .

- Biological Activity : While the target compound’s hydrazine moiety is explored in tuberculosis drug candidates (e.g., hydrazine-based inhibitors), the pyrazole-pyrrolidine derivative’s aromatic groups align with kinase inhibitor scaffolds, and the thiolane-sulfone compound’s electrophilicity suggests utility in covalent drug design .

Q & A

Q. What are the recommended methods for synthesizing rac-(3R,4S)-4-hydrazinyloxolan-3-ol dihydrochloride, trans, and how are stereochemical outcomes controlled?

Stereoselective synthesis of this compound often involves enzymatic resolution or chiral auxiliary strategies. For example, Lipase CAL-A in hexane can resolve racemic mixtures via selective hydrolysis of esters, enabling isolation of the desired (3R,4S)-enantiomer . The dihydrochloride form is typically obtained by treating the free base with HCl under controlled pH conditions. Monitoring reaction progress via chiral HPLC or polarimetry ensures stereochemical fidelity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- HPLC/LC-MS : To assess purity (>98% is typical for research-grade material) and detect hydrazine-related degradation products .

- NMR (¹H/¹³C) : Confirms the oxolane ring structure and hydrazinyl group position. For example, the trans configuration is validated by coupling constants (J-values) between C3 and C4 protons .

- Elemental analysis : Validates stoichiometry of the dihydrochloride salt (C:H:N:Cl ratio) .

Q. What storage conditions are critical to maintain stability?

Store in sealed, light-resistant containers at 2–8°C under inert gas (e.g., argon). The compound is hygroscopic; exposure to moisture can hydrolyze the hydrazinyl group, forming oxolan-3-ol derivatives. Long-term stability studies suggest <5% degradation over 12 months when stored properly .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments reported in literature?

Discrepancies in isomer ratios or configurations (e.g., cis vs. trans) often arise from differences in resolution methods. To address this:

Q. What strategies are recommended for identifying and quantifying process-related impurities?

Common impurities include:

- Hydrazine adducts : Formed during salt preparation; detect via ion chromatography .

- Oxidation byproducts : Monitor using LC-MS with a C18 column and 0.1% formic acid mobile phase. Impurities like oxolan-3-one can be quantified at ppm levels .

- Residual solvents : GC-MS headspace analysis ensures compliance with ICH Q3C guidelines (e.g., ethanol <500 ppm) .

Q. How can researchers design in vitro studies to evaluate the compound’s biological activity?

- Receptor binding assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to study interactions with hydrazine-sensitive targets like monoamine oxidases.

- Stability in biological matrices : Incubate the compound in plasma or liver microsomes (37°C, pH 7.4) and analyze degradation kinetics via LC-MS/MS .

- Cellular permeability : Employ Caco-2 cell monolayers to assess logP values and blood-brain barrier penetration potential .

Q. What mechanistic insights can be gained from studying its degradation pathways?

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, forming HCl and oxolan-3-ol derivatives. In aqueous solutions, hydrolysis follows pseudo-first-order kinetics (t₁/₂ = 48 h at pH 7.4). Isotope-labeling studies (e.g., D₂O) can track proton exchange at the hydrazinyl group .

Q. How should researchers address discrepancies in reported isomer ratios (e.g., rac vs. enantiopure forms)?

Reproduce synthesis protocols using controlled conditions (e.g., chiral catalysts or enzymes). For example, using Lipase CAL-A in tert-butyl methyl ether achieves >99% enantiomeric excess (ee) for the (3R,4S)-isomer . Statistical tools like factorial design (e.g., varying temperature, solvent polarity) optimize resolution efficiency .

Methodological Guidance

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of HCl vapors .

- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .

- First aid : For skin contact, rinse with 0.1 M NaOH to counteract HCl; for eye exposure, irrigate with saline for 15 minutes .

Q. How can researchers validate compliance with regulatory standards for lab use?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.